molecular formula C14H17BrN2O2 B2705374 Tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate CAS No. 1260833-68-8

Tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate

Cat. No.: B2705374
CAS No.: 1260833-68-8
M. Wt: 325.206
InChI Key: QKBFYPXNGBEGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate is not well understood. However, it is believed to act as a nucleophile and undergo various nucleophilic substitution reactions with electrophiles to form various biologically active compounds.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed to have various pharmacological activities such as anti-cancer, anti-inflammatory, and anti-viral activities.

Advantages and Limitations for Lab Experiments

The advantages of using Tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate in lab experiments are its ease of synthesis, low cost, and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The limitations of using this compound in lab experiments are its potential toxicity and lack of well-studied biochemical and physiological effects.

Future Directions

The future directions of Tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate include its potential applications in drug discovery, material science, and organic synthesis. In drug discovery, it can be used as a precursor for the synthesis of various biologically active compounds. In material science, it can be used as a precursor for the synthesis of various functional materials such as fluorescent dyes and liquid crystals. In organic synthesis, it can be used as a building block for the synthesis of various complex molecules.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its ease of synthesis, low cost, and potential applications make it an attractive compound for various lab experiments. However, its potential toxicity and lack of well-studied biochemical and physiological effects should be taken into consideration before using it in lab experiments. Further research is needed to better understand its mechanism of action and potential applications in various fields.

Synthesis Methods

Tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate can be synthesized by a simple one-pot reaction of tert-butyl acetoacetate, 2-bromo-5-cyano-3-methylaniline, and triethylamine in acetonitrile. The reaction is carried out under reflux conditions for several hours, and the product is obtained by simple filtration and recrystallization.

Scientific Research Applications

Tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been used as a precursor for the synthesis of various biologically active compounds such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. In organic synthesis, it has been used as a building block for the synthesis of various complex molecules. In material science, it has been used as a precursor for the synthesis of various functional materials such as fluorescent dyes and liquid crystals.

Properties

IUPAC Name

tert-butyl 2-(2-bromo-5-cyano-3-methylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-9-5-10(7-16)6-11(13(9)15)17-8-12(18)19-14(2,3)4/h5-6,17H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBFYPXNGBEGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)NCC(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.